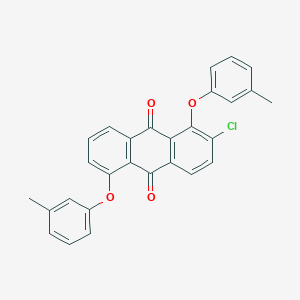
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, has unique structural features that make it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3-methylphenol in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different electronic and photophysical properties.
科学的研究の応用
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some derivatives are explored for their potential use in photodynamic therapy and as fluorescent probes.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In photophysical applications, it can undergo photoinduced electron transfer, making it useful in light-harvesting systems.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to methyl substitution.
Anthraquinone: Used in dye production and has different electronic properties.
Uniqueness
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for specialized applications in organic electronics and medicinal chemistry.
特性
CAS番号 |
61601-43-2 |
|---|---|
分子式 |
C28H19ClO4 |
分子量 |
454.9 g/mol |
IUPAC名 |
2-chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)26(30)21-12-13-22(29)28(25(21)27(20)31)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3 |
InChIキー |
NGQKNINSVOPTMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=C(C=C4)Cl)OC5=CC=CC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


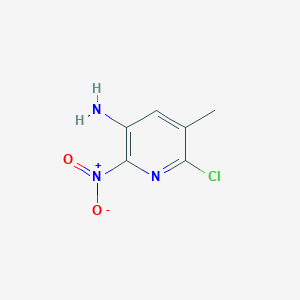
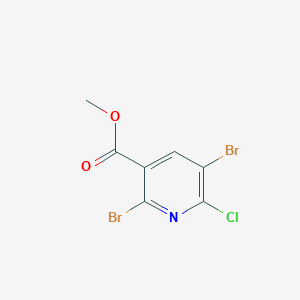
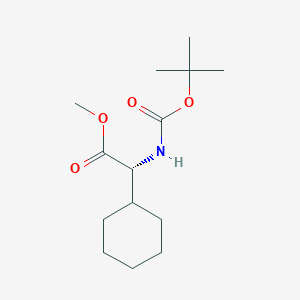
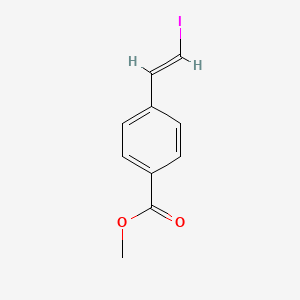
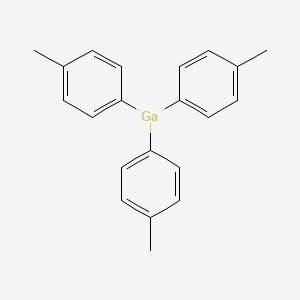
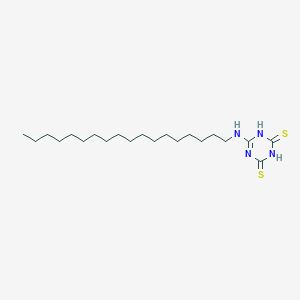

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
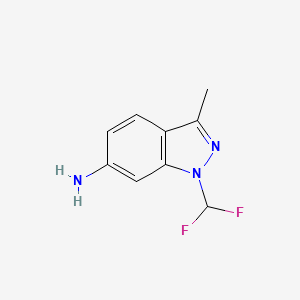
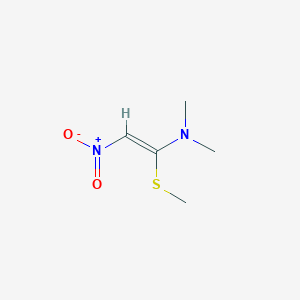
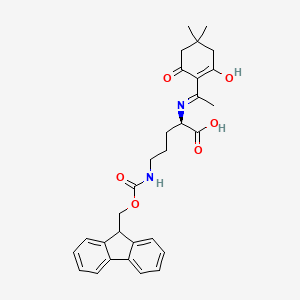
![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)


